molecular formula C17H20ClN3O3 B2748225 2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 1795087-79-4

2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2748225
CAS No.: 1795087-79-4
M. Wt: 349.82
InChI Key: VMZZRSIJMFPQMH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a pyrazolyl group, and a tetrahydropyran moiety.

Mechanism of Action

Target of Action

The compound, also known as 2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide, primarily targets the enzyme sterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of the cell membrane in fungi .

Mode of Action

The compound acts as an inhibitor of the enzyme sterol 14α-demethylase . By binding to this enzyme, it interferes with the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane . This disruption in ergosterol synthesis leads to an accumulation of 14α-methyl sterols, which alters the structure and function of the fungal cell membrane, thereby inhibiting fungal growth .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . Ergosterol is a key component of the fungal cell membrane, and its biosynthesis is a multi-step process involving several enzymes. The inhibition of sterol 14α-demethylase by the compound disrupts this pathway, leading to the accumulation of 14α-methyl sterols and a deficiency in ergosterol . This imbalance disrupts the integrity and function of the fungal cell membrane, leading to cell death .

Result of Action

The primary result of the compound’s action is the inhibition of fungal growth. By disrupting the ergosterol biosynthesis pathway, the compound alters the structure and function of the fungal cell membrane, leading to cell death . This makes it an effective antifungal agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps. The process begins with the preparation of the chlorophenoxy intermediate, followed by the introduction of the pyrazolyl group and the tetrahydropyran moiety. The final step involves the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide shares similarities with other compounds containing chlorophenoxy, pyrazolyl, and tetrahydropyran groups.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-14-1-3-16(4-2-14)24-12-17(22)20-15-9-19-21(11-15)10-13-5-7-23-8-6-13/h1-4,9,11,13H,5-8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZZRSIJMFPQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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